molecular formula C17H17NO5 B1434805 Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- CAS No. 1639810-41-5

Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-

Cat. No. B1434805
CAS RN: 1639810-41-5
M. Wt: 315.32 g/mol
InChI Key: VYCKDLWRTQBZRB-FBMGVBCBSA-N
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Description

“Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-” is a chemical compound with the molecular formula C17H17NO5 . It is also known by its CAS number 1639810-41-5 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name (2E)-2-[2-[[2-(hydroxymethyl)phenoxy]methyl]phenyl]-2-methoxyiminoacetic acid . The InChI representation is InChI=1S/C17H17NO5/c1-22-18-16(17(20)21)14-8-4-2-7-13(14)11-23-15-9-5-3-6-12(15)10-19/h2-9,19H,10-11H2,1H3,(H,20,21)/b18-16+ . The molecular weight of the compound is 315.32 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.32 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved information.

Scientific Research Applications

Stereoselective Synthesis and Antifungal Activities

A series of (E)-alpha-(methoxyimino)benzeneacetate derivatives, including those containing 1,3,5-substituted pyrazole and 1,3,4-oxadiazole rings, were stereoselectively synthesized. These derivatives are analogs of strobilurins, combining the methyl (E)-methoxyiminoacetate moiety with pharmacophoric substructures. X-ray crystallography confirmed the stereochemistry of these compounds. Preliminary bioassays demonstrated potent fungicidal activity against a range of fungi, including Rhizoctonia solani, Botrytis cinerea, Gibberella zeae, Physalospora piricola, and Bipolaris mayclis, indicating their potential as antifungal agents (Li et al., 2006); (Li et al., 2006).

Biological Properties and Syntheses

The biological properties of (E)-α-(Methoxyimino)-2-[1-(aryloxy)methyl] -benzeneacetates were investigated, revealing activity against a wide variety of fungi. This study emphasizes the role of stereochemistry in biological activity and provides a foundation for the development of new antifungal agents (Yuan Li, 2006).

Mechanism of Action and Solvolysis

Research into the solvolysis of related compounds, such as N-Hydroxy-α-oxobenzeneethanimidoyl chloride, sheds light on the molecular structures and potential reaction mechanisms of benzeneacetic acid derivatives. These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry and possibly in pharmaceutical development (Hameršak et al., 1999).

Interaction with Metal Ions

Complexes of Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs related to benzeneacetic acid derivatives have been synthesized and characterized, revealing their potential for antibacterial and growth inhibitory activity. This research opens avenues for the exploration of these compounds in medicinal chemistry, particularly in relation to their interaction with metal ions and potential therapeutic applications (Dendrinou-Samara et al., 1998).

properties

IUPAC Name

(2E)-2-[2-[[2-(hydroxymethyl)phenoxy]methyl]phenyl]-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-18-16(17(20)21)14-8-4-2-7-13(14)11-23-15-9-5-3-6-12(15)10-19/h2-9,19H,10-11H2,1H3,(H,20,21)/b18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKDLWRTQBZRB-FBMGVBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CC=C1COC2=CC=CC=C2CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CC=CC=C1COC2=CC=CC=C2CO)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-

CAS RN

1639810-41-5
Record name 2-(2-(2-Hydroxymethylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639810415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-(2-((2-(hydroxymethyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-(2-HYDROXYMETHYLPHENOXY)METHYL)-PHENYL-2-(METHOXYIMIDO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D19WS57S6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-
Reactant of Route 2
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-
Reactant of Route 3
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-
Reactant of Route 4
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-
Reactant of Route 5
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-
Reactant of Route 6
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-

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